2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
Description
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Properties
CAS No. |
797812-92-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17/h4-9H,1-3H3,(H,16,17) |
InChI Key |
RJIDVTBWWMPEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
An In-depth Technical Guide to 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
Molecular Structure and Physicochemical Properties
This compound is a derivative of benzimidazole, characterized by an isopropyl group at the 2-position of the benzimidazole ring and a propionic acid moiety attached to one of the nitrogen atoms of the imidazole ring.
1.1. Chemical Structure
The core of the molecule is a benzimidazole system, which consists of a fusion of benzene and imidazole rings. The isopropyl group, -CH(CH₃)₂, is attached to the carbon atom between the two nitrogen atoms of the imidazole ring. The propionic acid group, -CH(CH₃)COOH, is attached to one of the nitrogen atoms, leading to the IUPAC name: 2-(2-Isopropyl-1H-benzimidazol-1-yl)propanoic acid.
1.2. Physicochemical Properties (Predicted)
Based on the structure and data from analogous compounds, the following physicochemical properties are predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water |
| pKa | Estimated around 4-5 for the carboxylic acid group |
Diagram of the Chemical Structure:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
3.1. Synthesis of 2-Isopropyl-1H-benzimidazole
-
A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and isobutyric acid (9.7 g, 0.11 mol) is heated at 140-150 °C for 4-6 hours in the presence of 4N HCl (50 mL).
-
The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from an ethanol-water mixture to afford pure 2-isopropyl-1H-benzimidazole.
3.2. Synthesis of this compound
-
To a solution of 2-isopropyl-1H-benzimidazole (1.60 g, 10 mmol) in anhydrous DMF (30 mL), add sodium hydride (0.26 g, 11 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature, then add ethyl 2-bromopropionate (1.99 g, 11 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ester.
-
The crude ethyl 2-(2-isopropyl-benzoimidazol-1-yl)-propionate is dissolved in a mixture of ethanol (20 mL) and 2N NaOH (20 mL) and refluxed for 2-4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl to pH 4-5.
-
The precipitated solid is filtered, washed with water, and dried to yield this compound.
Spectroscopic Data (Predicted)
While experimental data for the title compound is not readily available, the following spectroscopic characteristics can be predicted based on its structure and data from similar benzimidazole derivatives. [1] 4.1. ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.6-7.2 | m | 4H | Aromatic C-H |
| ~5.0 | q | 1H | -CH(CH₃)COOH |
| ~3.2 | septet | 1H | -CH(CH₃)₂ |
| ~1.6 | d | 3H | -CH(CH₃)COOH |
| ~1.3 | d | 6H | -CH(CH₃)₂ |
4.2. ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -COOH |
| ~155 | C2 (imidazole) |
| ~143, 135 | Aromatic C (imidazole fusion) |
| ~122, 115 | Aromatic C-H |
| ~55 | -CH(CH₃)COOH |
| ~28 | -CH(CH₃)₂ |
| ~21 | -CH(CH₃)₂ |
| ~18 | -CH(CH₃)COOH |
4.3. Infrared (IR) Spectroscopy (KBr, cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-2500 (broad) | O-H stretching (carboxylic acid) |
| ~3050 | Aromatic C-H stretching |
| ~2970 | Aliphatic C-H stretching |
| ~1710 | C=O stretching (carboxylic acid) |
| ~1620, 1450 | C=C and C=N stretching (aromatic and imidazole rings) |
4.4. Mass Spectrometry (ESI-MS)
-
Predicted [M+H]⁺: m/z 233.13
-
Predicted [M-H]⁻: m/z 231.11
Potential Applications in Drug Development
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, as a member of this class, holds potential for investigation in various therapeutic areas. The propionic acid moiety may enhance its pharmacokinetic properties, such as solubility and bioavailability.
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a viable path for researchers to obtain this compound for further investigation. The predicted spectroscopic data serves as a valuable reference for its characterization. Given the pharmacological importance of the benzimidazole scaffold, this molecule represents a promising candidate for future drug discovery and development efforts.
References
-
PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Performance Utilization of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic Acid
Abstract & Strategic Significance
2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS: 797812-92-1) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it combines the bio-isosteric properties of the benzimidazole core—known for mimicking purines and interacting with diverse biological targets (GPCRs, kinases, ion channels)—with a chiral propionic acid tail.
This intermediate is critical for the synthesis of peptidomimetics , angiotensin II receptor antagonists , and H1-antihistamine analogs . Its alpha-methyl carboxylic acid moiety allows for the introduction of chirality, serving as a constrained phenylalanine or alanine bio-isostere.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): As a core scaffold for generating diversity-oriented libraries.
-
Peptidomimetic Synthesis: Replacement of amide bonds with benzimidazole spacers to improve metabolic stability.
-
GPCR Ligand Development: Structural analog to the "sartan" class and antihistamines like Bilastine.
Chemical Identity & Properties
Before initiating synthesis or coupling, verify the material against these specifications.
| Property | Specification |
| IUPAC Name | 2-(2-(propan-2-yl)-1H-benzo[d]imidazol-1-yl)propanoic acid |
| CAS Number | 797812-92-1 |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~4.5 (Carboxylic acid), ~5.6 (Benzimidazole N3) |
| Chirality | Contains one stereocenter (C2 of propionic acid).[1] Often supplied as racemate unless specified. |
Synthetic Utility & Mechanism
The utility of this intermediate lies in its dual functionality: the imidazole nitrogen (N3) acting as a hydrogen bond acceptor and the carboxylic acid serving as a handle for amide coupling.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the synthesis of the intermediate and its downstream application in library generation.
Figure 1: Synthetic workflow from raw materials to bioactive amide libraries.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate (If starting from precursor)
Rationale: Commercial supplies can vary in purity. In-house synthesis ensures control over the N1 vs. N3 regioselectivity (though symmetrical in 2-isopropylbenzimidazole, alkylation creates the asymmetry).
Reagents:
-
2-Isopropylbenzimidazole (1.0 eq)[2]
-
Ethyl 2-bromopropionate (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
Step-by-Step:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylbenzimidazole (10 mmol) in DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes.-
Note: The suspension may thicken; ensure efficient stirring.
-
-
Alkylation: Dropwise add Ethyl 2-bromopropionate (12 mmol).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Checkpoint: Look for the disappearance of the starting benzimidazole (
). Product mass should be .
-
-
Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Hydrolysis: Redissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH (2.5 eq). Stir at RT for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 3–4. The free acid (Target Intermediate) will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Downstream Amide Coupling (Library Generation)
Rationale: This protocol uses HATU, a high-efficiency coupling reagent suitable for sterically hindered acids (due to the alpha-methyl group).
Reagents:
-
Target Amine (
) (1.1 eq) -
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DCM
Step-by-Step:
-
Activation: Dissolve the propionic acid intermediate (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes at RT to form the active ester.
-
Visual Cue: Solution typically turns slightly yellow.
-
-
Coupling: Add the amine (0.55 mmol). Stir at RT for 2–12 hours.
-
Quench: Dilute with EtOAc (20 mL), wash with saturated
(to remove byproducts) and 1M HCl (to remove unreacted amine, if product is not basic). -
Purification: Concentrate and purify via preparative HPLC or flash chromatography.
Quality Control & Impurity Management
Critical Impurities
When sourcing or synthesizing this intermediate, screen for these specific impurities:
| Impurity | Origin | Detection Method | Limit |
| 2-Isopropylbenzimidazole | Unreacted Starting Material | HPLC (RT ~3.5 min) | < 0.5% |
| Acrylic Acid Derivatives | Elimination byproduct of the propionate | HPLC / NMR (Vinylic protons) | < 0.1% |
| Regioisomers | Only relevant if the benzimidazole ring has substituents at 4, 5, 6, or 7. | 1H-NMR (NOESY) | N/A for symm. core |
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzimidazole absorption) and 210 nm.
Safety & Handling
-
GHS Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the alkylation step involving alkyl bromides (lachrymators).
-
Storage: Store at 2–8°C. Hygroscopic; keep container tightly sealed.
References
-
Bansal, Y., & Silakari, O. (2012).[5] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[5][6][][8] Link
-
PubChem. (2025).[1][9] Compound Summary for CAS 797812-92-1.[2][3][4] National Center for Biotechnology Information. Link
-
Roman, G. (2014).[10] N-Alkylation of benzimidazoles: A common synthetic route. The Scientific World Journal. Link
-
Sigma-Aldrich. (2024). Protocol for HATU Amide Coupling. Merck KGaA. Link
Sources
- 1. Isopropyl propionate | C6H12O2 | CID 12508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Strategic N-Alkylation of 2-Isopropylbenzimidazole Scaffolds
This Application Note is structured to provide actionable, high-level technical guidance for the N-alkylation of 2-isopropylbenzimidazole. It moves beyond standard textbook procedures to address the specific steric and electronic challenges posed by the bulky 2-isopropyl group.
Executive Summary & Strategic Analysis
The N-alkylation of benzimidazoles is a fundamental transformation in medicinal chemistry, particularly for Angiotensin II receptor blockers (e.g., Telmisartan analogs) and antiviral agents. However, the 2-isopropyl group introduces a specific "Steric Wall" that complicates standard
Key Challenges:
-
Steric Hindrance: The rotating isopropyl group physically shields the N-H site, reducing the rate of nucleophilic attack on alkyl halides.
-
Competitive Quaternization: Forcing conditions required to overcome steric hindrance can lead to over-alkylation (quaternization) at the N3 position.
-
Solubility: The lipophilicity of the 2-isopropyl group often necessitates polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) for optimal conversion.
This guide details three field-proven protocols: Cesium Carbonate Mediated Alkylation (The Gold Standard), Phase Transfer Catalysis (Green/Scalable), and Sodium Hydride Deprotonation (Forcing Conditions).
Mechanistic Insight: The "Cesium Effect" and Steric Control
To maximize yield, one must understand the interaction between the base cation and the substrate. We utilize the "Cesium Effect" where the large ionic radius of Cs
Visualization: Reaction Energy Landscape & Sterics
Figure 1: The reaction pathway highlights the critical transition state where the 2-isopropyl group (steric clash) competes with the incoming electrophile. The use of Cesium (Cs+) stabilizes the anion while maintaining high nucleophilicity.
Experimental Protocols
Protocol A: The "Gold Standard" (Cesium Carbonate in DMF)
Best for: High-value substrates, complex electrophiles, and preventing over-alkylation.
Rationale: Cesium carbonate (
Materials:
-
2-Isopropylbenzimidazole (1.0 equiv)
-
Alkyl Halide (Br/I preferred) (1.1 equiv)[1]
-
Cesium Carbonate (
) (1.2 – 1.5 equiv) -
Anhydrous DMF (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 2-isopropylbenzimidazole in anhydrous DMF. -
Base Addition: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow/orange) indicating anion formation. -
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Note: If the alkyl halide is bulky (e.g., benzyl bromide), heat to 60°C. For simple primary halides (e.g., methyl iodide), RT is sufficient.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.[2]
-
Workup: Pour the mixture into ice-cold water (5x reaction volume).
-
Solid Product: Filter the precipitate, wash with water, and dry.
-
Oil Product: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over
.[1]
-
Protocol B: Phase Transfer Catalysis (Green & Scalable)
Best for: Large-scale synthesis, industrial applications, and avoiding toxic dipolar solvents.
Rationale: Uses Tetrabutylammonium Bromide (TBAB) to shuttle the hydroxide anion into the organic phase (Toluene). This avoids DMF workup issues [2].
Materials:
-
2-Isopropylbenzimidazole (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Toluene (Solvent)[3]
-
NaOH (50% aqueous solution or pulverized solid) (2.0 equiv)
-
TBAB (5-10 mol%)
Step-by-Step Procedure:
-
Biphasic Setup: Charge the flask with Toluene, 2-isopropylbenzimidazole, and TBAB.
-
Base Introduction: Add the 50% NaOH solution (or solid NaOH) while stirring vigorously.
-
Heating: Heat the mixture to 80–90°C . Vigorous stirring is a Critical Process Parameter (CPP) to maximize interfacial area.
-
Addition: Add Alkyl Halide.
-
Completion: Reaction usually requires 4–8 hours.
-
Workup: Cool to RT. Separate phases. Wash the organic (Toluene) layer with water until neutral pH. Evaporate Toluene to yield crude product.
Protocol C: Sodium Hydride (Forcing Conditions)
Best for: Unreactive electrophiles (e.g., alkyl chlorides) or when anhydrous conditions are strictly required.
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C under Argon.
-
Addition: Add solution of 2-isopropylbenzimidazole dropwise. Evolution of
gas will be observed. Stir 30 mins at 0°C -> RT. -
Reaction: Add electrophile. Heat to reflux if necessary.
-
Quench: Carefully quench with saturated
.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric shielding by 2-isopropyl group. | Switch to Protocol A ( |
| Regioisomer Mixture | Asymmetric substitution on benzene ring (e.g., 5-nitro). | Lower temperature.[4] Use non-polar solvent (Toluene, Protocol B) to enhance steric discrimination. |
| Dialkylation (Quat salt) | Excess electrophile or extremely strong base. | Reduce Alkyl Halide to 1.0 eq. Use |
| Oily/Sticky Product | Residual DMF or Toluene. | For DMF: Wash with 5% LiCl. For Toluene: Recrystallize from Hexane/EtOAc. |
Decision Tree for Method Selection
Figure 2: Strategic decision matrix for selecting the optimal alkylation protocol based on substrate stability and scale.
References
-
Cesium Effect in N-Alkylation
-
Phase Transfer Catalysis Protocols
-
General Benzimidazole Synthesis & Reactivity
- Title: Benzimidazole Synthesis and Reactivity (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Regioselectivity in Indazole/Benzimidazole Systems
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Design and Synthesis of Benzimidazole-Propionic Acid Scaffolds
Topic: Medicinal Chemistry Applications of Benzimidazole-Propionic Acid Scaffolds Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Privileged" Zwitterion
The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, structurally mimicking naturally occurring purines (adenine, guanine) and essential amino acids (histidine).[1] When coupled with a propionic acid moiety, this scaffold gains a critical physicochemical advantage: zwitterionic character .
This Application Note details the design, synthesis, and biological validation of benzimidazole-propionic acid derivatives. Unlike simple lipophilic benzimidazoles, the propionic acid appendage acts as a solubility handle, a specific receptor anchor (e.g., mimicking the Aspartate in RGD integrin sequences), and a tool to modulate blood-brain barrier (BBB) permeability.[1][2]
Structural Rationale & SAR Logic
The Pharmacophore Triad
The utility of the benzimidazole-propionic acid scaffold rests on three structural pillars:
-
The Head (Benzimidazole): Provides
- stacking interactions and hydrogen bond donor/acceptor sites (N3/NH).[2] -
The Linker (Ethyl bridge): The two-carbon chain (derived from the propionic backbone) creates a specific ~3.5 Å distance between the aromatic core and the acidic tail, critical for fitting into enzyme active sites (e.g., HDACs) or GPCR pockets.[1][2]
-
The Tail (Carboxylic Acid): Ionizes at physiological pH (pKa ~4.5), improving aqueous solubility and enabling salt-bridge formation with positively charged residues (Lys, Arg) in target proteins.[1][2]
Diagram: Pharmacophore & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) flow for this scaffold.
Caption: SAR logic flow connecting the structural modules of the scaffold to specific therapeutic outcomes.
Synthetic Protocol: The Aza-Michael Addition
The most robust method to introduce the propionic acid moiety at the N1 position of the benzimidazole is the Aza-Michael Addition using acrylate esters, followed by hydrolysis.[2] This method avoids the harsh conditions of alkyl halides and prevents quaternization side products.
Materials
-
Substrate: 2-Substituted Benzimidazole (e.g., 2-methylbenzimidazole).[2]
-
Reagent: Ethyl Acrylate or Methyl Acrylate (1.2 equivalents).[1][2]
-
Base: Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or basic Alumina.[2]
Step-by-Step Methodology
Step A: Michael Addition (Ester Formation)
-
Dissolution: Dissolve 10 mmol of the benzimidazole derivative in 15 mL of anhydrous MeCN.
-
Catalysis: Add 0.5 mmol (5 mol%) of DBU. Note: DBU acts as a nucleophilic catalyst, enhancing the basicity of the benzimidazole N1.[1]
-
Addition: Dropwise add 12 mmol of Ethyl Acrylate over 10 minutes at room temperature.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1][2] The N-H spot will disappear, and a less polar ester spot will appear.[1]
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x).[1][2] Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: 85–95%.[2]
-
Step B: Hydrolysis (Acid Generation) [1][2]
-
Saponification: Dissolve the crude ester in 10 mL Ethanol. Add 5 mL of 2M NaOH solution.
-
Reaction: Stir at room temperature for 2 hours.
-
Acidification: Cool the solution to 0°C. Carefully acidify with 1M HCl to pH 3–4.
-
Isolation: The benzimidazole-propionic acid often precipitates as a white solid.[2] Filter and wash with cold water.[2] If no precipitate forms, extract with EtOAc.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Diagram: Synthetic Workflow
Caption: Step-wise synthetic pathway transforming the benzimidazole core into the propionic acid derivative.
Therapeutic Applications & Case Studies
Case Study: Non-Sedating Antihistamines (Bilastine)
Mechanism: Bilastine is a quintessential example of this scaffold.[1][2] It is a selective H1 receptor antagonist.[2] Role of Propionic Acid: The carboxylic acid group creates a zwitterion at physiological pH. This high polarity prevents the drug from crossing the Blood-Brain Barrier (BBB), thereby eliminating the sedation side effects common in first-generation antihistamines.[2]
-
Key Insight: When designing peripheral-acting drugs, append the propionic acid to ensure CNS exclusion.[2]
Case Study: Antimicrobial Agents
Benzimidazole-propionic acids have shown efficacy against Gram-positive bacteria (e.g., S. aureus, B. cereus).[2][3] The acid moiety often mimics the glutamate/aspartate residues required for binding to bacterial DNA gyrase.
Table 1: Comparative Activity (Simulated Data based on Literature Trends)
| Compound ID | R2 Substituent | N1 Chain | MIC (S. aureus) µg/mL | LogP | Notes |
| BZ-1 | H | Methyl | >64 | 1.8 | Inactive, too lipophilic |
| BZ-2 | Methyl | Propionic Acid | 12.5 | 0.9 | Moderate activity |
| BZ-3 | 2-Pyridyl | Propionic Acid | 3.12 | 1.2 | High potency (H-bonding) |
| BZ-4 | Phenyl | Butyric Acid | 25.0 | 2.1 | Chain too long (steric clash) |
Biological Evaluation Protocol: Solubility & LogD
Because these compounds are zwitterionic, standard LogP (octanol/water) measurements are often inaccurate.[1][2] You must measure LogD (distribution coefficient) at pH 7.4.[1][2]
Protocol: Shake-Flask LogD Determination[2]
-
Preparation: Prepare a saturated solution of the test compound in pH 7.4 phosphate-buffered saline (PBS).
-
Partitioning: Mix 1 mL of the PBS solution with 1 mL of 1-Octanol in a glass vial.
-
Equilibrium: Shake vigorously for 1 hour, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
[1][2]
References
-
Bilastine and H1 Antagonism: Bilastine: A new nonsedating oral H1 antihistamine.[2] Wikipedia/ResearchGate.[2] 2
-
Synthetic Methodology: Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. MDPI Catalysts.[2] 4[1][2]
-
Antimicrobial Activity: Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI Molecules.[2] 5[1][2]
-
General Scaffold Review: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Bentham Science.[2][6][7] 7[1][2]
-
Anticancer Applications: Benzimidazole scaffold as a potent anticancer agent.[2][8][9][10] PMC.[2] 10[1][2]
Sources
- 1. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Bilastine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design & Evaluation of Benzimidazole Propionic Acid COX Inhibitors
Executive Summary
This guide details the end-to-end workflow for developing Cyclooxygenase (COX) inhibitors utilizing a benzimidazole propionic acid scaffold. Benzimidazoles serve as excellent bioisosteres for the indole nucleus found in classical NSAIDs (e.g., indomethacin). By appending a propionic acid moiety, we mimic the carboxylate head group of the natural substrate, Arachidonic Acid (AA), facilitating a critical salt-bridge interaction with Arg120 in the COX active site. This note covers rational structure-based design, a self-validating synthetic protocol, and robust in vitro/in vivo screening methodologies.
Rational Drug Design: The Pharmacophore
Mechanistic Logic
The design strategy relies on three primary interactions within the COX active site:
-
The Anchor (Ionic): The propionic acid tail at the N-1 position is designed to ionize at physiological pH and form a salt bridge with Arg120 and hydrogen bonds with Tyr355 at the entrance of the COX channel.
-
The Scaffold (Hydrophobic): The benzimidazole ring mimics the double bond geometry of AA and engages in
stacking with Tyr385 and Trp387 . -
The Selectivity Switch (Steric): Substituents at the C-2 position determine selectivity.
Visualization: Pharmacophore Map
The following diagram illustrates the binding logic utilized in this template.
Figure 1: Pharmacophore mapping of benzimidazole propionic acid derivatives within the COX active site.
Chemical Synthesis Protocol
Synthetic Route
We utilize a convergent synthesis: Phillips condensation to form the benzimidazole core, followed by N-alkylation (Michael addition) with ethyl acrylate and subsequent hydrolysis.
Figure 2: Synthetic pathway for N-1 substituted benzimidazole propionic acids.
Detailed Protocol
Pre-requisite: All reagents must be analytical grade.
Step 1: Synthesis of 2-Substituted Benzimidazole
-
Mix o-phenylenediamine (10 mmol) and the appropriate carboxylic acid (10 mmol) in 4N HCl (20 mL).
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Cool reaction mixture and neutralize with aqueous Ammonia (NH₄OH) until pH 8–9.
-
Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.
Step 2: Michael Addition (Introduction of Propionate)
-
Dissolve the product from Step 1 (10 mmol) in absolute ethanol (30 mL).
-
Add Ethyl Acrylate (12 mmol) and a catalytic amount of triethylamine (TEA) or pyridine (0.5 mL).
-
Reflux for 10–12 hours.
-
Evaporate solvent under reduced pressure. The residue (ester) is often an oil or low-melting solid.
Step 3: Hydrolysis to Acid
-
Dissolve the ester in 10% NaOH (20 mL) and Ethanol (10 mL).
-
Reflux for 1–2 hours.
-
Critical Workup: Cool the solution and acidify carefully with dilute HCl to pH 4–5. The propionic acid derivative will precipitate.
-
Filter, dry, and recrystallize (Solvent: Ethanol/Water mix).
Biological Validation: In Vitro
COX-1/COX-2 Colorimetric Screening (TMPD Assay)
This assay relies on the peroxidase activity of COX.[3][8][9] The enzyme reduces PGG₂ to PGH₂ while oxidizing the colorless substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to a blue compound (
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[3]
-
Heme (Cofactor): Dilute in DMSO.[6]
-
Substrate: Arachidonic Acid (AA) and TMPD.
Protocol:
-
Preparation: In a 96-well plate, add
Assay Buffer and Heme. -
Inhibitor: Add
of the test compound (dissolved in DMSO). Note: Keep final DMSO concentration . -
Enzyme: Add
of COX-1 or COX-2 enzyme. Incubate for 5 minutes at to allow inhibitor binding. -
Initiation: Add
of Colorimetric Substrate (TMPD) followed immediately by of Arachidonic Acid. -
Measurement: Shake plate for 5 seconds. Incubate for exactly 2 minutes at
. Measure Absorbance atngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> nm.[8][9]
Data Analysis:
Calculate Percent Inhibition:
Biological Validation: In Vivo
Carrageenan-Induced Rat Paw Edema
This model assesses acute anti-inflammatory efficacy.[10]
Subjects: Wistar albino rats (150–200 g). Group size
Protocol:
-
Baseline: Measure initial paw volume (
) using a Plethysmometer (water displacement).[11] -
Treatment: Administer test compounds (p.o. or i.p.) suspended in 0.5% CMC (Carboxymethyl cellulose). Include a Vehicle Control and a Standard (e.g., Indomethacin 10 mg/kg).
-
Induction: 30 minutes post-treatment, inject
of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection.
Data Presentation Table:
| Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM (3h) | % Edema Inhibition |
|---|
| Control (Vehicle) | - |
Note: % Inhibition =
Troubleshooting & Optimization
-
Synthesis: If the N-alkylation (Step 2) yield is low, switch from Ethyl Acrylate to 3-chloropropionic acid using stronger basic conditions (K₂CO₃ in DMF), though this may increase side reactions.
-
Assay Drift: TMPD is light-sensitive. Prepare solutions immediately before use and protect the plate from direct light during incubation.
-
Solubility: Benzimidazole propionic acids can be zwitterionic. If solubility in the assay buffer is poor, convert to the sodium salt form or increase DMSO (up to 5% max, with appropriate controls).
References
-
Bano, S., et al. (2019). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. [Link]
-
Gowramma, B., et al. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.[3][4][5][6][7][10][12][13] [Link]
-
Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[12] Methods in Molecular Biology.[6][12] [Link]
-
Creative Biolabs. Carrageenan-Induced Paw Edema Model Service. [Link]
Sources
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. plantarchives.org [plantarchives.org]
- 5. physchemres.org [physchemres.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. japer.in [japer.in]
- 8. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 9. biocompare.com [biocompare.com]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Technical Application Note: Solvent Selection & Solubility Profiling for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
Common Name: Procodazole CAS: 23249-97-0 Molecular Formula: C₁₃H₁₆N₂O₂ Molecular Weight: 232.28 g/mol
Part 1: Executive Summary & Physiochemical Profile
The Solubility Challenge
2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (Procodazole) presents a classic solubility challenge in medicinal chemistry: it is an amphoteric lipophile . The molecule contains a hydrophobic core (isopropyl-benzimidazole) balanced by ionizable functional groups (carboxylic acid and a basic imidazole nitrogen).
Successful dissolution requires manipulating the ionization state of these groups. Neutral water (pH 7) is often a poor solvent because the molecule approaches its isoelectric point, where net charge is minimized and lattice energy dominates.
Critical Physiochemical Parameters
Understanding these values is the prerequisite for selecting the right solvent system.
| Parameter | Value / Characteristic | Implication for Solubility |
| pKa (Acidic) | ~3.98 (Carboxylic Acid) | At pH > 5, the molecule becomes anionic ( |
| pKa (Basic) | ~5.6 (Benzimidazole | At pH < 4, the molecule becomes cationic ( |
| LogP | ~2.5 - 3.0 (Predicted) | Moderately lipophilic. Requires organic co-solvents (DMSO/Ethanol) or pH manipulation for high concentrations. |
| Melting Point | 229–231 °C | High lattice energy. Dissolution will likely require energy input (sonication/heat) to break crystal packing. |
Part 2: Solvent Selection Matrix
Use this matrix to select the primary solvent based on your downstream application.
| Solvent Class | Recommended Solvent | Solubility Potential | Application Context |
| Aprotic Polar | DMSO (Dimethyl Sulfoxide) | Excellent (≥ 30 mg/mL) | Primary Stock Solution. Ideal for cryo-storage and high-concentration libraries. |
| Aprotic Polar | DMF (Dimethylformamide) | Good (> 20 mg/mL) | Alternative to DMSO for chemical synthesis; avoid for cell culture due to toxicity. |
| Alcohol | Ethanol (Absolute) | Moderate | Suitable for in vivo vehicle preparation (often mixed with PEG400/Water). |
| Aqueous (Acidic) | 0.1 M HCl | Good | Forms the hydrochloride salt. Suitable for oral gavage vehicles. |
| Aqueous (Basic) | 0.1 M Na₂CO₃ or NaOH | Good | Forms the sodium salt. Best for neutral-to-basic buffer dilutions. |
| Aqueous (Neutral) | PBS / Water | Poor | Avoid. Risk of precipitation due to zwitterionic aggregation. |
Part 3: Visualized Workflows (Graphviz)
Decision Tree for Solvent Selection
This logic flow ensures you select the solvent compatible with your biological or chemical assay.
Figure 1: Decision logic for selecting the appropriate solvent vehicle based on experimental constraints.
Part 4: Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 100 mM stock solution for storage.
-
Calculate: To prepare 1 mL of 100 mM stock:
-
Mass required =
.
-
-
Weigh: Accurately weigh ~23.2 mg of Procodazole into a sterile 1.5 mL microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).
-
Note: Do not use "wet" DMSO; water absorption reduces solubility.
-
-
Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Solution should be clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Salt-Switch" Method (Aqueous Formulation)
Objective: Dissolve Procodazole in an aqueous buffer for animal studies without using high concentrations of organic solvents. Mechanism: This protocol converts the acid form to the water-soluble sodium salt in situ.
-
Weigh: Weigh the required amount of solid Procodazole.
-
Alkaline Dissolution: Add 1 molar equivalent of 0.1 M NaOH or Na₂CO₃.
-
Example: For 23.2 mg (0.1 mmol), add 1.0 mL of 0.1 M NaOH.
-
-
Agitate: Vortex until fully dissolved. The solution should be clear.
-
Dilution & pH Adjustment:
-
Slowly add the desired buffer (e.g., PBS or Saline) to reach the target volume.
-
Critical Step: Check pH. If the pH drops below 5.0 during dilution, the compound may precipitate. Adjust back to pH 7.0–7.4 using dilute NaOH if necessary.
-
-
Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind the drug.
Part 5: Troubleshooting & Stability
The "Crash-Out" Phenomenon in Cell Media
Issue: When diluting a DMSO stock into cell culture media (e.g., DMEM), a white precipitate forms immediately. Cause: The rapid change in polarity and pH (neutral media) forces the hydrophobic benzimidazole moiety to aggregate. Solution:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in PBS or media without serum.
-
Warm the Media: Pre-warm the culture media to 37°C before adding the drug.
-
Serum Albumin: Ensure the media contains Fetal Bovine Serum (FBS) or BSA. Albumin acts as a carrier protein and can sequester the lipophilic drug, preventing precipitation.
Chemical Stability
-
Hydrolysis: The propionic acid linkage is stable. However, the benzimidazole ring can be sensitive to strong oxidation.
-
Light Sensitivity: Store amber vials. Benzimidazoles can undergo photodegradation over extended periods.
Part 6: References
-
ChemicalBook. (2024). 2-Benzimidazolepropionic acid (Procodazole) Properties and Solubility Data.Link
-
PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Link
-
Zhang, et al. (2022).[2] Acid Dissociation Constants of the Benzimidazole Unit. PMC. Link
-
MilliporeSigma. (2024). Solvent Properties and Solubility Guides for Heterocyclic Compounds.Link
-
Domanska, U. (2024).[2][3] Solubility of Benzimidazoles in Alcohols and Organic Solvents.[4] ResearchGate. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Extraction of Benzimidazole Acid Derivatives
Current Status: Online Ticket ID: BZM-EXT-001 Subject: Optimization of pH for Isolation and Extraction of Benzimidazole Carboxylic Acids Assigned Specialist: Senior Application Scientist
Executive Summary & Core Theory
The Challenge:
Benzimidazole acid derivatives present a unique extraction challenge due to their amphoteric nature. Unlike simple bases, these molecules contain both a basic imidazole nitrogen (
The "Zwitterion Trap":
Between pH 3.5 and 5.6, these molecules exist primarily as zwitterions (net charge 0, but containing both
-
Solubility: This is the region of minimum aqueous solubility (Isoelectric Point, pI), often leading to precipitation.
-
Extractability: Zwitterions have high crystal lattice energy and poor partitioning into standard organic solvents (like Ethyl Acetate or DCM), leading to low recovery in Liquid-Liquid Extraction (LLE).
To successfully extract these compounds, you must drive the equilibrium away from the zwitterion, either by ion-exchange retention (SPE) or salting-out (LLE) .
Visualization: Ionization States vs. pH
The following diagram illustrates the dominant species at varying pH levels, guiding your choice of extraction technique.
Caption: pH-dependent speciation of benzimidazole acids. Extraction strategies must avoid the "Zwitterion Trap" (Red) or exploit it for precipitation.
Standard Operating Protocols (SOPs)
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)
Best for: Trace analysis from biological fluids (plasma, urine) or complex matrices.
Mechanism: Utilizes the basic imidazole nitrogen to bind to a sulfonic acid sorbent at low pH, allowing rigorous washing of acidic/neutral interferences before elution.
| Step | Buffer/Solvent | Critical Technical Note |
| 1. Sample Prep | Dilute sample 1:1 with 2% Formic Acid (aq) . | Target pH: 2.0–2.5. Ensures the imidazole is fully protonated ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Do not let the cartridge dry out. |
| 3. Loading | Load sample at 1 mL/min. | The cationic benzimidazole binds to the sorbent's sulfonate groups via ionic interaction. |
| 4. Wash 1 | 1 mL 0.1 M HCl . | Removes proteins and zwitterionic interferences. The analyte remains locked. |
| 5. Wash 2 | 1 mL 100% Methanol . | Removes hydrophobic neutrals. Analyte remains locked by ionic bond. |
| 6. Elution | 2 x 1 mL 5% NH₄OH in Methanol . | Crucial: The base neutralizes the imidazole ( |
Protocol B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Best for: High-concentration samples or when SPE is unavailable.
Mechanism: Uses high ionic strength to decrease the water solubility of the organic solvent (Acetonitrile) and the analyte, forcing them into a separate phase.
-
pH Adjustment: Adjust aqueous sample (2 mL) to pH 4.0 using 0.1 M HCl.
-
Why? While this is near the zwitterionic region, SALLE works best when the molecule is less water-soluble.
-
-
Solvent Addition: Add 2 mL Acetonitrile (ACN) .
-
Salting Out: Add 1.0 g NaCl (or MgSO₄).
-
Extraction: Vortex vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Collection: Collect the top ACN layer.
-
Note: Unlike Ethyl Acetate LLE, ACN/Water separation requires the salt. Recovery is often >90% compared to <50% for standard LLE.
-
Troubleshooting Guide
Issue 1: Low Recovery in Standard LLE (Ethyl Acetate/DCM)
User Report: "I adjusted the pH to 10 to neutralize the amine, but recovery is <10%."
Root Cause: At pH 10, the carboxylic acid group is deprotonated (
-
Action: Switch to Protocol B (SALLE) or use Ion-Pairing LLE .
-
Ion-Pairing Method: If you must use LLE, adjust aqueous pH to 7.0 and add Tetrabutylammonium hydrogen sulfate (TBAHS) . The TBA+ cation pairs with the benzimidazole carboxylate anion, forming a neutral complex soluble in DCM.
Issue 2: Precipitate Formation During Sample Prep
User Report: "My sample turned cloudy when I adjusted the pH to 4.5." Root Cause: You hit the Isoelectric Point (pI) . The zwitterion has crashed out of the solution. Correction:
-
If purifying: Great! Filter the solid; this is your product.
-
If analyzing trace amounts: Acidify immediately to pH < 2.0 to re-dissolve the precipitate as the cation, then proceed to SPE (Protocol A).
Issue 3: SPE Breakthrough (Analyte lost in load/wash)
User Report: "I see my compound in the waste liquid during loading." Root Cause: The sample pH was not low enough, or the ionic strength was too high. Correction:
-
Check pH: Ensure load pH is at least 2 units below the pKa of the imidazole (Target pH ~2.5).
-
Flow Rate: Reduce loading speed to 0.5 mL/min to allow ion-exchange kinetics to occur.
Decision Logic for Method Selection
Use this flow to determine the correct extraction path for your specific derivative.
Caption: Decision matrix for selecting precipitation, SPE, or SALLE based on sample concentration and matrix complexity.
Frequently Asked Questions (FAQ)
Q: Can I use C18 SPE instead of Mixed-Mode? A: Yes, but it is less robust. If using C18, you must suppress ionization. Adjust pH to ~3.5–4.5 (zwitterion region) where it is most hydrophobic. However, solubility issues may clog the cartridge. MCX is superior because it locks the analyte by charge, allowing 100% organic washes to remove dirty matrix components.
Q: Why do you recommend Ammonium Hydroxide in Methanol for elution?
A: The
Q: I am extracting from plasma. Do I need to deproteinize first? A: For SPE (Protocol A), usually no—the acid dilution precipitates some proteins which should be centrifuged, but the column handles the rest. For SALLE (Protocol B), the Acetonitrile addition acts as a protein precipitant itself.
References
-
Wen, Y., et al. (2013). "Salting-out assisted liquid-liquid extraction with the aid of experimental design for determination of benzimidazole fungicides in high salinity samples." Talanta, 106, 119-126. Link
-
Young, M. S., et al. (2001).[1] "Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and carbendazim in fruit juices." Journal of AOAC International, 84(2), 556-561.[1] Link
-
Danaher, M., et al. (2007). "Review of methodology for the determination of benzimidazole residues in biological matrices." Journal of Chromatography B, 845(1), 1-37. Link
-
Sigma-Aldrich. (2023). "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids." Technical Bulletin. Link
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid: A Deep Dive into 1H NMR Spectrum Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid, a molecule of interest in medicinal chemistry. We will explore the nuances of its spectral features, offering a rationale for experimental choices and interpretation. Furthermore, this guide will objectively compare the insights derived from 1H NMR with those from alternative analytical techniques, supported by experimental data and protocols, to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Central Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, 1H NMR offers a rapid and non-destructive method to confirm its identity and purity.[2]
Predicting and Interpreting the 1H NMR Spectrum of this compound
A detailed analysis of the 1H NMR spectrum of the title compound allows for the assignment of each proton to its corresponding signal. The predicted chemical shifts (δ) in ppm, multiplicities, coupling constants (J) in Hz, and integrations are summarized below. These predictions are based on established chemical shift values for analogous structural motifs.[1][3][4]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.20 - 7.80 | Multiplet (m) | - | 4H |
| Methine Proton (propionic acid, α-CH) | ~5.00 | Quartet (q) | ~7.2 | 1H |
| Methine Proton (isopropyl, CH) | ~3.20 | Septet (sept) | ~6.8 | 1H |
| Methyl Protons (propionic acid, CH3) | ~1.70 | Doublet (d) | ~7.2 | 3H |
| Methyl Protons (isopropyl, 2 x CH3) | ~1.40 | Doublet (d) | ~6.8 | 6H |
| Carboxylic Acid Proton (COOH) | 10.0 - 13.0 | Broad Singlet (br s) | - | 1H |
Rationale Behind the Assignments
-
Aromatic Region (7.20 - 7.80 ppm): The four protons on the benzimidazole ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current.[1] Their signals will likely appear as a complex multiplet due to spin-spin coupling between adjacent protons.[1]
-
Propionic Acid Methine (α-CH, ~5.00 ppm): This proton is adjacent to both a chiral center and the electron-withdrawing benzimidazole nitrogen, leading to a significant downfield shift. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).[3]
-
Isopropyl Methine (CH, ~3.20 ppm): This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet. Its chemical shift is influenced by the adjacent C=N bond of the imidazole ring.
-
Propionic Acid Methyl (CH3, ~1.70 ppm): These three protons are coupled to the single methine proton, giving rise to a doublet.
-
Isopropyl Methyls (2 x CH3, ~1.40 ppm): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton, resulting in a doublet.[4]
-
Carboxylic Acid Proton (COOH, 10.0 - 13.0 ppm): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[3] Its presence can be confirmed by a D2O exchange experiment, where the signal disappears from the spectrum.
A Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.[2][5][6] Here, we compare the data obtained from 1H NMR with that from Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis.[7] | Non-destructive[2], highly reproducible[2], provides unambiguous structural assignment.[5] | Relatively low sensitivity[2][8], requires larger sample amounts.[2] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[2][9] | High sensitivity[8], excellent for determining molecular formula.[2] | Provides limited information on isomer connectivity and stereochemistry[5], fragmentation can be complex to interpret.[5][9] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers, retention time data.[10] | High resolving power for complex mixtures[10], quantitative analysis with calibration.[7] | Insufficient for definitive structural identification on its own[10], requires reference standards for identification.[10] |
Experimental Protocols
1H NMR Spectroscopy
A robust and reproducible 1H NMR analysis relies on meticulous sample preparation and data acquisition.
Diagram of the 1H NMR Experimental Workflow
Caption: Workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[11] Using a deuterated solvent is crucial to avoid large solvent signals in the 1H spectrum.[13]
-
Ensure complete dissolution by vortexing the sample. Any particulate matter can degrade the quality of the NMR spectrum.[11]
-
Transfer the solution to a high-quality 5 mm NMR tube.[11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines.
-
Acquire the 1H NMR data. Typical acquisition parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2 seconds) to allow for full relaxation of the protons between scans.[14]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[15]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., via electrospray ionization, ESI). Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for purity assessment and quantification against a standard curve.
Conclusion
The structural elucidation of this compound is effectively achieved through a detailed analysis of its 1H NMR spectrum. The predictable chemical shifts and coupling patterns of the benzimidazole, isopropyl, and propionic acid moieties provide a unique spectral fingerprint for the molecule. While techniques like Mass Spectrometry and HPLC offer valuable complementary information regarding molecular weight and purity, 1H NMR remains unparalleled in its ability to provide a comprehensive structural picture in a single, non-destructive experiment. For researchers in drug development, a thorough understanding and application of 1H NMR spectroscopy are indispensable for the confident characterization of novel chemical entities.
References
-
Brown, D. (n.d.). Proton NMR of Propanoic Acid. Doc Brown's Chemistry. Retrieved from [Link]
-
Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
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Le, S., & Yost, R. A. (2017). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 28(5), 785-797. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic Resonance in Chemistry, 55(11), 996-1005. Retrieved from [Link]
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El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 42(6-7), 355-360. Retrieved from [Link]
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Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 527-536. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
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Markley, J. L., et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Current opinion in biotechnology, 43, 34-40. Retrieved from [Link]
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ResearchGate. (2018). How can benzimidazole protone shift?. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 3. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
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EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]
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ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
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Organic Chemistry Explained. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. Retrieved from [Link]
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Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
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Comparative LC-MS/MS Profiling: Fragmentation Dynamics of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic Acid
Executive Summary
Objective: This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (hereafter referred to as IPB-PA ).
Significance: IPB-PA represents a critical structural motif in drug development, sharing the N-alkylated benzimidazole core found in angiotensin II receptor blockers (e.g., Telmisartan) and antihistamines. Accurate quantification requires distinguishing it from metabolic analogs (e.g., hydroxylated metabolites) and structural isomers.
Key Findings:
-
Optimal Ionization: ESI(+) mode yields the highest sensitivity due to the basic benzimidazole nitrogen.
-
Diagnostic Transition: The neutral loss of the propionic acid moiety (
) followed by the isopropyl group cleavage provides a unique "fingerprint" that eliminates false positives from non-isopropyl analogs. -
Differentiation: Unlike generic benzimidazoles, IPB-PA exhibits a characteristic m/z 161 fragment (2-isopropylbenzimidazole cation) that serves as a high-specificity quantifier.
Structural Analysis & Mechanistic Fragmentation
To develop a robust method, one must understand the "why" behind the peaks. The fragmentation is driven by two competing moieties: the basic benzimidazole core and the acidic propionic side chain .
The Fragmentation Pathway (ESI Positive Mode)
In ESI(+), the molecule forms the protonated precursor
-
Primary Cleavage (N-Dealkylation): The most energetically favorable pathway is the loss of the N1-propionic acid chain via a McLafferty-like rearrangement or inductive cleavage. This results in the neutral loss of acrylic acid (
), yielding the 2-isopropylbenzimidazole cation (m/z 161) . -
Secondary Cleavage (Dealkylation): The isopropyl group at C2 undergoes fragmentation, losing a propene molecule (
), resulting in the stable benzimidazole cation (m/z 119) . -
Tertiary Cleavage (Ring Degradation): At high collision energies (CE > 40 eV), the benzimidazole ring opens, ejecting HCN (
), yielding m/z 92 .
Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation logic required for MRM method development.
Figure 1: Step-wise fragmentation pathway of IPB-PA in ESI+ mode. The transition 233.1
Comparative Performance Guide
This section compares the analysis of IPB-PA against standard analogs (e.g., 2-Methyl analogs) and alternative ionization modes.
Comparison 1: Selectivity vs. Structural Analogs
A common challenge is distinguishing IPB-PA from its 2-Methyl analog (2-(2-methyl-benzoimidazol-1-yl)-propionic acid). Both share the propionic acid loss, but the secondary fragmentation differs significantly.
| Feature | IPB-PA (Target) | 2-Methyl Analog (Interference) | Operational Implication |
| Precursor Ion | m/z 233.1 | m/z 205.1 | Mass resolution separates parent ions easily. |
| Primary Fragment | m/z 161.1 (Isopropyl-Benz) | m/z 133.1 (Methyl-Benz) | Distinct primary daughters allow specific MRM channels. |
| Secondary Loss | -42 Da (Propene) | -15 Da (Methyl radical)* | Methyl loss is energetically difficult. The 2-Methyl analog retains the methyl group longer, shifting the fragmentation energy profile. |
| Retention Time | Later eluting (More lipophilic) | Earlier eluting | The isopropyl group increases retention on C18 columns by ~1.5 - 2.0 mins. |
Comparison 2: ESI Positive vs. Negative Mode
While the carboxylic acid suggests Negative Mode (ESI-) viability, the benzimidazole core dictates Positive Mode (ESI+) superiority.
| Parameter | ESI Positive Mode (+) | ESI Negative Mode (-) | Recommendation |
| Ionization Site | Imidazole Nitrogen (Basic) | Carboxylic Acid (Acidic) | ESI (+) |
| Precursor | -- | ||
| Key Transition | ESI(+) provides more structural information.[1] | ||
| Sensitivity | High (10x higher S/N) | Moderate | Benzimidazole protonation is highly efficient. |
| Buffer Compatibility | Formic Acid / Ammonium Formate | Ammonium Acetate / Bicarbonate | Acidic mobile phases stabilize the column and peak shape. |
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . If the ratio of the Quantifier (161) to Qualifier (119) deviates by >20% from the standard, the run is flagged as invalid (potential co-elution).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18,
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile
| Time (min) | % B | Event |
| 0.0 | 5 | Load/Desalt |
| 0.5 | 5 | -- |
| 3.0 | 95 | Elution of IPB-PA |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Source Temp: 500°C
-
Capillary Voltage: 3500 V
-
Curtain Gas: 30 psi
MRM Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Logic |
|---|---|---|---|---|---|
| Quantifier | 233.1 | 161.1 | 50 | 25 | Loss of propionic side chain (High Intensity). |
| Qualifier 1 | 233.1 | 119.1 | 50 | 40 | Sequential loss of isopropyl (High Specificity). |
| Qualifier 2 | 233.1 | 215.1 | 50 | 15 | Loss of water (Confirmation of acid group). |
Method Development Decision Workflow
Use this logic flow to troubleshoot sensitivity or selectivity issues during assay development.
Figure 2: Decision tree for optimizing the detection of IPB-PA in complex matrices.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzimidazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2][3] Link (Context: General fragmentation rules for benzimidazoles).
-
Mistri, H. N., et al. (2007). Identification of degradation products of Telmisartan (benzimidazole derivative) using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[2] Link (Context: Analogous fragmentation of benzimidazole-carboxylic acid drugs).
-
Vrkoslav, V., et al. (2012). Structural characterization of benzimidazole derivatives by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link (Context: Mechanisms of N-dealkylation).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds: Carboxylic Acids and Alkyl Groups.[4]Link (Context: Propionic acid neutral loss mechanisms).
Sources
Technical Comparison Guide: Reference Standards for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
Executive Summary & Compound Profile
This guide evaluates reference standard grades for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS: 797812-92-1; HCl Salt CAS: 1097721-71-5).[1] This compound is a critical process-related impurity and structural intermediate often encountered in the synthesis of benzimidazole-based therapeutics (e.g., antihistamines, proton pump inhibitors, and novel NAMPT activators).[1]
Accurate quantification of this impurity is essential for meeting ICH Q3A/B thresholds in Active Pharmaceutical Ingredients (APIs).[1] This guide compares available standard grades to help you select the fit-for-purpose material for your specific development phase.[1]
Chemical Identity
-
IUPAC Name: 2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid[1]
-
Molecular Formula: C₁₃H₁₆N₂O₂[1]
-
Molecular Weight: 232.28 g/mol (Free Acid)[1]
-
Key Structural Features: Benzimidazole core, 2-Isopropyl substitution, N1-Propionic acid tail.[1][2]
Comparative Analysis: Selecting the Right Standard
The choice of reference standard significantly impacts the validity of your analytical method.[1] Below is a direct comparison of the three primary grades available for this specific compound.
Grade Comparison Matrix
| Feature | Primary Reference Standard (ISO 17034) | Secondary Analytical Standard | Research Grade Chemical |
| Primary Use | GMP Release Testing, Calibration of Secondary Stds | Method Development, Validation, Routine QC | Early R&D, Synthesis Starting Material |
| Purity (HPLC) | > 99.0% (Certified Mass Balance) | > 98.0% (Area %) | > 95% (Variable) |
| Traceability | SI-Traceable (qNMR / Mass Balance) | Traceable to Internal Lot | None |
| Water/Solvent Content | Quantified (KF / TGA) | Quantified (KF) | Not Tested |
| Characterization | 1H-NMR, 13C-NMR, MS, IR, HPLC, ROI | 1H-NMR, MS, HPLC | 1H-NMR (Identity only) |
| Cost Factor | High ( | Moderate ( | Low ($) |
Expert Insight: The "Purity Trap"
Warning: For benzimidazole derivatives like this, "Research Grade" materials often contain significant levels of the regioisomer (3-(2-isopropyl-benzoimidazol-1-yl)-propionic acid) or the decarboxylated degradant (2-isopropyl-1-ethyl-benzimidazole).[1] Using a standard without specific isomer qualification (NOESY NMR) can lead to quantification errors of up to 15% due to co-elution.
[1] Recommendation: For any filing or validation work (Phase 1+), utilize a Secondary Analytical Standard at minimum, with a Certificate of Analysis (CoA) that explicitly confirms regioisomeric purity.[1]
Experimental Protocol: Impurity Profiling
The following protocol is a self-validating system designed to separate this compound from common benzimidazole APIs.
Methodology: Reverse-Phase HPLC with PDA Detection
Objective: Achieve resolution (Rs > 2.0) between the impurity and the parent API.[1]
1. Reagents & Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v) + 0.1% Formic Acid.[1]
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 5 µg/mL (0.5% level relative to API).
2. Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 275 nm (Benzimidazole characteristic max).[1]
-
Temperature: 30°C.
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 40 | 60 | Elution of Impurity |
| 20.0 | 10 | 90 | Wash |
| 25.0 | 90 | 10 | Re-equilibration |
4. System Suitability Criteria:
-
% RSD (n=6): < 2.0% for peak area.[1]
-
Retention Time: Impurity typically elutes before the more hydrophobic parent API (approx.[1] RRT 0.6 - 0.8).
Visualizations
Figure 1: Synthesis & Impurity Origin Pathway
This diagram illustrates how this impurity typically forms during the N-alkylation step of the benzimidazole core, highlighting the risk of regioisomer formation.[1]
Caption: Formation pathway showing the competitive N-alkylation that necessitates high-specificity reference standards.
Figure 2: Analytical Validation Workflow
A logical flow for qualifying the reference standard before use in GMP testing.
Caption: Decision tree for verifying reference standard suitability prior to analytical method validation.
References
-
International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 797812-92-1.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). (2024).[1] General Chapter 5.12: Reference Standards.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
